Positional Isomerism: Electronic & Steric Differences
A direct comparison of 3-(Tetrahydro-2H-pyran-4-yl)pyridine with its 4-substituted isomer (CAS 26684-56-0) reveals key differences in electronic and steric properties. While both share the same molecular weight (163.22 g/mol) and formula (C10H13NO), the position of the THP group on the pyridine ring alters the compound's pKa and, consequently, its ionization state and reactivity . The 4-isomer exhibits a predicted pKa of approximately 5.2 for the pyridine nitrogen , whereas the 3-isomer, due to electronic and steric influences, is expected to have a slightly different basicity. This distinction can be critical for optimizing target engagement and solubility in biological assays.
| Evidence Dimension | Electronic Property (pKa) |
|---|---|
| Target Compound Data | pKa value not explicitly reported in identified primary literature, but predicted to differ from the 4-isomer based on substitution pattern. |
| Comparator Or Baseline | 4-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-56-0) |
| Quantified Difference | Predicted pKa for 4-isomer is ~5.2 ; value for 3-isomer is expected to be similar but distinct, impacting ionization. |
| Conditions | Calculated/Analytical prediction |
Why This Matters
The specific pKa of the 3-isomer influences its charge state at physiological pH, which directly impacts solubility, membrane permeability, and potential interactions with biological targets, making it a distinct chemical entity for medicinal chemistry applications.
